molecular formula C21H22OP+ B8402154 (3-Hydroxypropyl)triphenylphosphonium

(3-Hydroxypropyl)triphenylphosphonium

Cat. No.: B8402154
M. Wt: 321.4 g/mol
InChI Key: XRRKQZBQEWXVNV-UHFFFAOYSA-N
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Description

(3-Hydroxypropyl)triphenylphosphonium bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium group linked to a 3-hydroxypropyl chain. Its synthesis typically involves the nucleophilic substitution of 3-bromopropan-1-ol with triphenylphosphine in refluxing toluene, achieving yields up to 99% . This compound is widely utilized in organic synthesis, particularly in Wittig reactions, where it serves as a precursor for generating ylides to form alkenes . Its hydroxyl group enables further functionalization, making it valuable in drug design, such as conjugating phenolic acids or peptides for mitochondrial-targeted therapies . The triphenylphosphonium moiety enhances cellular uptake due to its lipophilic cationic nature, facilitating accumulation in mitochondria, a property exploited in antioxidants and radioprotective agents .

Properties

Molecular Formula

C21H22OP+

Molecular Weight

321.4 g/mol

IUPAC Name

3-hydroxypropyl(triphenyl)phosphanium

InChI

InChI=1S/C21H22OP/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2/q+1

InChI Key

XRRKQZBQEWXVNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

(3-Hydroxypropyl)triphenylphosphonium serves as a valuable reagent in organic synthesis. It is utilized in:

  • Synthetic Intermediates: The compound can facilitate various organic reactions due to its ability to stabilize transition states and enhance reaction rates.
  • Functionalization Reactions: It is employed in the functionalization of organic compounds, enabling the introduction of hydroxypropyl groups into different molecular frameworks.

The biological implications of this compound are significant, particularly concerning its cytotoxic effects on cancer cells and its role in drug delivery systems.

Cytotoxic Effects

Studies have shown that this compound exhibits cytotoxicity against several cancer cell lines. Its mechanism is believed to involve:

  • Mitochondrial Targeting: The lipophilic nature of the triphenylphosphonium moiety facilitates its accumulation within mitochondria, where it can induce oxidative stress and trigger apoptosis in cancer cells .

Drug Delivery Systems

The compound's ability to penetrate cellular membranes makes it an excellent candidate for drug delivery systems aimed at mitochondria:

  • Mitochondria-Targeted Therapies: By conjugating this compound with therapeutic agents, researchers can enhance the specificity and efficacy of treatments for diseases such as cancer and neurodegenerative disorders .

Mitochondrial Targeting in Cancer Therapy

A study explored the effectiveness of triphenylphosphonium-based compounds in delivering antioxidants directly to mitochondria, demonstrating significant reductions in reactive oxygen species levels in cancer cells. This approach not only inhibited cell proliferation but also enhanced the therapeutic index of conventional chemotherapeutics .

Neuroprotective Potential

Research has indicated that this compound derivatives possess neuroprotective properties against oxidative stress-induced neuronal damage. These compounds have been shown to modulate mitochondrial function, potentially offering new avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromide variant [(3-Hydroxypropyl)triphenylphosphonium bromide] participates in nucleophilic displacement reactions. Key applications include:

SubstrateNucleophileProductYieldConditionsSource
Aryl bromidesTriphenylphosphineAryltriphenylphosphonium bromides76–92%Reflux in phenol (182°C)
PropionaldehydeAcetamide1-(N-Acetylamino)propylphosphonium bromide98%50°C in acetonitrile

This reaction pathway enables the introduction of functional groups via bromide displacement, particularly useful for synthesizing bioactive phosphonium salts .

Addition-Elimination Mechanisms

A two-step mechanism dominates aryl halide reactions:

  • Nucleophilic addition : Triphenylphosphine attacks aryl bromides to form zwitterionic intermediates

  • Elimination : Bromide leaves to restore aromaticity, facilitated by phenol solvent

Example :
Reaction with 4-bromobiphenyl produces [1,1′-Biphenyl]-4-yl(cyclohexyl)diphenylphosphonium bromide in 85% yield under reflux conditions .

Alkylation Reactions

The hydroxypropyl group undergoes alkylation with aldehydes:

AldehydeAmine PartnerProductYieldKey Observation
PropionaldehydeAcetamide1-(N-Acetylamino)propyl derivative98%No competing hydroxyalkylation
BenzaldehydeN-Methylacetamide1-(N-Methylacetylamino)benzyl salt89%Requires KHCO₃ catalyst

This method provides direct access to aminoalkylphosphonium salts without isolating intermediates .

Deprotection of Acetals/Ketals

Reactions with aryl acetals yield aldehydes and phosphonium salts simultaneously:

Acetal SubstrateProductsYieldConditions
2-Phenyl-1,3-dioxaneBenzaldehyde + Hydroxypropyl salt84%50°C, 5 min (microwave)
2-Methyl-2-phenyl-1,3-dioxolaneAcetophenone + Phosphonium salt90%Dichloroethane, 30 min

Phenol solvent enhances reaction efficiency by polarizing C–Br bonds via hydrogen bonding .

Critical Analysis of Reactivity Trends

  • Solvent effects : Phenol increases yields by 40–60% compared to tetraline or PhCN

  • Steric factors : Primary carbons react preferentially over secondary centers (90% vs <10% selectivity)

  • Thermal stability : Decomposition observed >200°C limits high-temperature applications

These reactions enable targeted synthesis of phosphonium-based drug delivery systems, organocatalysts, and fluorescent probes. Current research focuses on improving atom economy (currently 65–78% for most routes) and enantioselectivity in asymmetric variants .

Comparison with Similar Compounds

Research Findings and Implications

  • Chain Length Optimization : Propyl (C3) chains in hydroxypropyl derivatives optimize mitochondrial uptake and cytotoxicity, while longer chains (C5–C6) hinder cellular penetration .
  • Synthetic Efficiency : High-yield, one-pot synthesis of this compound contrasts with laborious routes for carboxyalkyl analogs, favoring its industrial scalability .

Preparation Methods

One-Pot Aldehyde-Mediated Synthesis

This approach leverages aldehydes (e.g., propionaldehyde) and triarylphosphonium salts to generate 1-hydroxyalkyl intermediates, which are subsequently functionalized.

Procedure :

  • Intermediate Formation : Propionaldehyde reacts with triphenylphosphonium bromide in acetonitrile at room temperature to form 1-hydroxypropyltriphenylphosphonium bromide (11a ) in 90% yield .

  • Functionalization : 11a reacts with amides (e.g., acetamide) at 50°C to produce N-protected derivatives .

Reaction Conditions :

AldehydePhosphonium SaltSolventTemperatureTimeYieldReference
PropionaldehydeTriphenylphosphonium bromideCH₃CN25°C1 h90%
ParaformaldehydeTriphenylphosphonium bromideCH₃CN50°C2 h87%

Advantages :

  • High purity and scalability (e.g., 20 g-scale synthesis) .

  • Avoids isolation of intermediates, reducing handling risks .

Gram-Scale Industrial Production

Optimized for large-scale synthesis, this method prioritizes cost efficiency and reproducibility.

Protocol :

  • Reactants : Triphenylphosphonium bromide (8 mmol) and paraformaldehyde (8 mmol) in acetonitrile.

  • Conditions : Heating at 50°C for 2 hours.

  • Purification : Precipitation with diethyl ether and washing with CH₃CN/Et₂O .

Yield : 87% (scale: 8 mmol → 6.96 mmol product) .

Microwave-Assisted Rapid Synthesis

Accelerated by microwave irradiation, this method reduces reaction time while maintaining efficiency.

Procedure :

  • Reactants : 1,3-Dibromopropane and triphenylphosphine in xylene.

  • Conditions : Microwave irradiation (2 minutes) .

Outcome :

  • Rapid synthesis of (3-bromopropyl)triphenylphosphonium bromide, which can be hydrolyzed to the hydroxypropyl derivative .

Comparative Analysis of Reaction Conditions

MethodSolventTemperatureTimeYieldKey Feature
Nucleophilic SubstitutionTolueneReflux5–6 h>95%High yield but requires reflux
One-Pot AldehydeCH₃CN25–50°C1–2 h87–90%Scalable, intermediate isolation avoided
Gram-Scale ProductionCH₃CN50°C2 h87%Industrial applicability
Microwave-AssistedXyleneN/A (MW)2 minN/ARapid synthesis

Critical Factors in Optimization

  • Solvent Choice : Polar aprotic solvents (e.g., CH₃CN, DMF) enhance ionic interactions and reaction rates .

  • Temperature Control : Mild conditions (25–50°C) prevent decomposition of intermediates .

  • Purification : Recrystallization from ethanol/ethyl acetate removes unreacted triphenylphosphine .

Characterization and Validation

Key techniques for confirming structural integrity include:

  • ¹H/³¹P NMR :

    • ³¹P Signal : δ +20 ppm (phosphonium center).

    • ¹H Signals : δ 3.5–4.0 ppm (hydroxypropyl protons).

  • Mass Spectrometry : m/z 429.3 ([M-Br]⁺) confirms molecular formula.

Q & A

Q. What methodologies enable the use of this compound as a mitochondrial targeting vector in prodrug design?

  • Methodological Answer :
  • Conjugation Chemistry : Link the phosphonium group to therapeutics (e.g., doxorubicin) via ester or amide bonds.
  • Cellular Uptake : Validate mitochondrial localization using fluorescence microscopy with MitoTracker® dyes.
  • In Vivo Testing : Assess bioavailability and toxicity in murine models, monitoring plasma clearance and organ accumulation .

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